molecular formula C17H9N3OS B13944682 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Cat. No.: B13944682
M. Wt: 303.3 g/mol
InChI Key: DECCFZFJQWUNKN-UHFFFAOYSA-N
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Description

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a complex organic compound that features a benzothiazole moiety fused with a quinoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of both benzothiazole and quinoline rings, contribute to its diverse chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline and benzothiazole derivatives, which can exhibit enhanced biological activity and improved material properties .

Mechanism of Action

The mechanism of action of 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival . Additionally, it can interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is unique due to its dual benzothiazole-quinoline structure, which imparts a combination of properties from both moieties. This structural uniqueness enhances its reactivity and broadens its range of applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C17H9N3OS

Molecular Weight

303.3 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21)

InChI Key

DECCFZFJQWUNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N

Origin of Product

United States

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